
3-Naphthalen-2-ylpyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-2-ylpyrrolidine;hydrochloride is a chemical compound with the CAS Number: 1279855-17-2. It has a molecular weight of 233.74 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N.ClH/c1-2-4-12-9-13 (6-5-11 (12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 233.74 . It is typically stored at room temperature .Applications De Recherche Scientifique
Organocatalysis
- Organocatalyst in Asymmetric Michael Addition : 3-Naphthalen-2-ylpyrrolidine hydrochloride derivatives have been found effective as organocatalysts in asymmetric Michael addition reactions, providing good to high yield and excellent enantioselectivities. This process involves the likely formation of a hydrogen bond between the catalyst and the reactant β-nitrostyrene (Cui Yan-fang, 2008).
Chemical Synthesis and Characterization
Synthesis and Characterization of Novel Compounds : This compound has been used in the synthesis of various novel conjugates and complexes, such as 3-hydroxy-4-pyridinone/naphthalene conjugates. These conjugates have applications in ion sensing due to their distinct fluorescence properties (Ana M. G. Silva et al., 2010).
Development of Chiral Ligands : It's used in the synthesis of chiral ligands in organometallic chemistry, specifically in the highly enantioselective synthesis of (2-Pyridyl)phosphine based C-Chiral Unsymmetrical P,N-Ligands using a chiral palladium complex (F. Liu et al., 2009).
Analytical Chemistry
- Preconcentration and Determination of Rare Earth Elements : Derivatives of 3-Naphthalen-2-ylpyrrolidine hydrochloride have been utilized in methods for preconcentration and determination of lanthanum, europium, and ytterbium in samples, using techniques like inductively coupled plasma atomic emission spectrometry (B. Cai et al., 2001).
Sensor Applications
- Novel Optical Sensing Structures : This compound is involved in the design of molecular indicators for chemical responses, particularly in the assembly of polymeric-based ternary europium (III) complex systems for sensor applications (Xiangqian Li et al., 2019).
Antifungal and Antibacterial Agents
- Development of Antifungal and Antibacterial Agents : Derivatives of this compound have shown potent antifungal and antibacterial activities, indicating their potential in the development of new therapeutic agents (V. K. Tandon et al., 2010).
Safety and Hazards
The safety information for 3-Naphthalen-2-ylpyrrolidine;hydrochloride indicates that it may be harmful if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-naphthalen-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHDKGNUORLRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
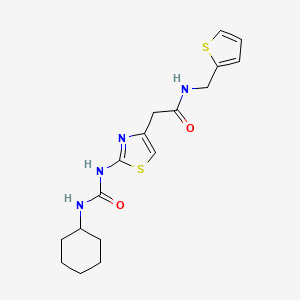
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
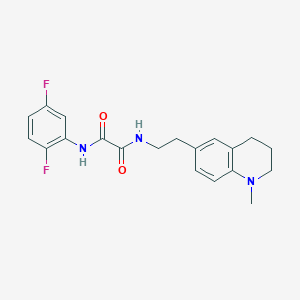
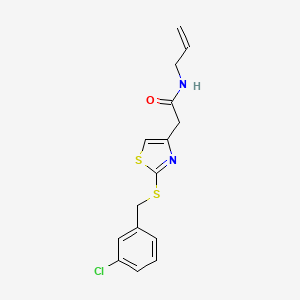
![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
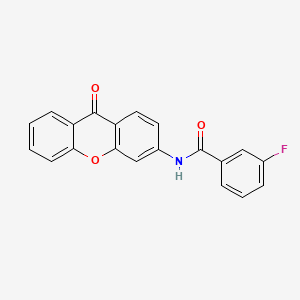
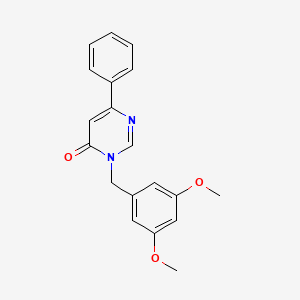
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
